molecular formula C17H23N3O5S B2806188 1-methanesulfonyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)piperidine-4-carboxamide CAS No. 1209293-18-4

1-methanesulfonyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)piperidine-4-carboxamide

Cat. No.: B2806188
CAS No.: 1209293-18-4
M. Wt: 381.45
InChI Key: JCYQVSCOBMFRKG-UHFFFAOYSA-N
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Description

1-methanesulfonyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a benzo[f][1,4]oxazepine ring fused with a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

1-methanesulfonyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of Benzo[f][1,4]oxazepine Ring: This step involves the cyclization of an appropriate precursor under acidic or basic conditions to form the oxazepine ring.

    Introduction of Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the oxazepine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling.

Comparison with Similar Compounds

Similar Compounds

    1-methanesulfonyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)piperidine-4-carboxamide: This compound is unique due to its specific structural features and functional groups.

    This compound: Similar compounds may include other benzo[f][1,4]oxazepine derivatives with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5S/c1-19-9-10-25-15-4-3-13(11-14(15)17(19)22)18-16(21)12-5-7-20(8-6-12)26(2,23)24/h3-4,11-12H,5-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYQVSCOBMFRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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